2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile
Overview
Description
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile is a chemical compound that belongs to the class of trifluoromethylated pyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of both methoxy and trifluoromethyl groups in the pyridine ring enhances its reactivity and stability, making it a compound of interest in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 2-methoxypyridine with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridines depending on the reagents used.
Scientific Research Applications
2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 2-Methoxy-3-(trifluoromethyl)pyridine
- 2-Methoxy-4-(trifluoromethyl)pyridine
- 2-Methoxy-5-(trifluoromethyl)pyridine
Comparison: Compared to its analogs, 2-Methoxy-6-(trifluoromethyl)pyridine-3-acetonitrile exhibits unique reactivity due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly affect the compound’s chemical properties and biological activity, making it a distinct and valuable compound for various applications .
Properties
IUPAC Name |
2-[2-methoxy-6-(trifluoromethyl)pyridin-3-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-15-8-6(4-5-13)2-3-7(14-8)9(10,11)12/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCLWTJUOOVNJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.